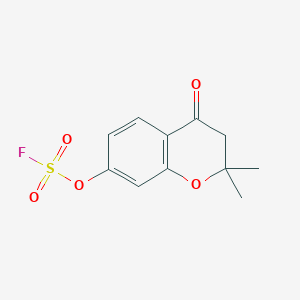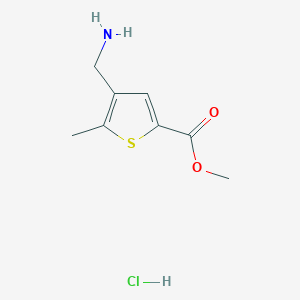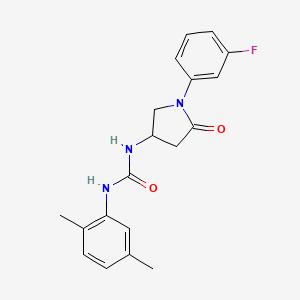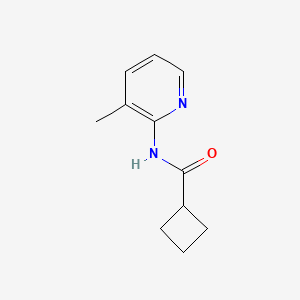
N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)cinnamamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)cinnamamide, also known as HMPA, is a chemical compound that has been extensively studied in scientific research. This compound has shown potential therapeutic effects in various fields, including cancer research and neurodegenerative diseases.
Wirkmechanismus
The mechanism of action of N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)cinnamamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer growth and neurodegeneration. N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)cinnamamide has been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival. N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)cinnamamide has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and cell survival.
Biochemical and Physiological Effects:
N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)cinnamamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)cinnamamide has been shown to induce apoptosis, inhibit angiogenesis, and reduce cell migration and invasion. In neurodegenerative diseases, N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)cinnamamide has been shown to reduce oxidative stress, inflammation, and neuronal death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)cinnamamide in lab experiments is its potential therapeutic effects in various fields. N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)cinnamamide has also been shown to have low toxicity in normal cells, making it a promising candidate for further research. However, one of the limitations of using N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)cinnamamide in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)cinnamamide. One direction is to optimize the synthesis method to increase the yield and reduce the use of toxic solvents. Another direction is to investigate the potential therapeutic effects of N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)cinnamamide in other fields, such as cardiovascular diseases and metabolic disorders. Additionally, further research is needed to fully understand the mechanism of action of N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)cinnamamide and its potential side effects.
Synthesemethoden
The synthesis of N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)cinnamamide involves the reaction of cinnamic acid with 4-(methylthio)benzaldehyde in the presence of a base such as potassium carbonate. The resulting product is then treated with hydroxylamine hydrochloride to obtain N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)cinnamamide. This synthesis method has been optimized to increase the yield of N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)cinnamamide and reduce the use of toxic solvents.
Wissenschaftliche Forschungsanwendungen
N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)cinnamamide has been extensively studied for its potential therapeutic effects in various fields. In cancer research, N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)cinnamamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative diseases, N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)cinnamamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Eigenschaften
IUPAC Name |
(E)-N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2S/c1-22-16-10-8-15(9-11-16)17(20)13-19-18(21)12-7-14-5-3-2-4-6-14/h2-12,17,20H,13H2,1H3,(H,19,21)/b12-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFEVDBFONASFSI-KPKJPENVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(CNC(=O)C=CC2=CC=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)C(CNC(=O)/C=C/C2=CC=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)cinnamamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]pyridine-3-carboxamide](/img/structure/B2395617.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-methylbenzamide](/img/structure/B2395619.png)
![3-[4-(1,1-Dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]prop-2-enoic acid](/img/structure/B2395620.png)

![2-phenoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2395624.png)


![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methylbenzamide](/img/structure/B2395628.png)
![1-Methyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)triazole-4-carboxamide](/img/structure/B2395631.png)



![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2395637.png)
